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Resorufin-beta-D-galactopyranoside -

Resorufin-beta-D-galactopyranoside

Catalog Number: EVT-1586630
CAS Number:
Molecular Formula: C18H17NO8
Molecular Weight: 375.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of resorufin-beta-D-galactopyranoside typically involves the glycosylation of resorufin with a galactose moiety. The process can be accomplished through several methods, including:

  1. Chemical Synthesis: This involves the direct reaction of resorufin with a galactose derivative under acidic or basic conditions to promote glycosidic bond formation.
  2. Enzymatic Synthesis: Utilizing beta-galactosidase enzymes to catalyze the transfer of the galactose unit from a donor substrate to resorufin can yield high specificity and yield.

The choice of method may depend on desired purity levels, cost considerations, and available laboratory resources. Enzymatic methods are often preferred for their specificity and mild reaction conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula for resorufin-beta-D-galactopyranoside is C_{15}H_{17}O_{7} and its molecular weight is approximately 317.29 g/mol. The structure consists of a resorufin moiety linked via a beta-glycosidic bond to a galactopyranose unit.

Key structural features include:

  • Resorufin Core: Provides the fluorescent property upon hydrolysis.
  • Galactopyranose Unit: Essential for substrate recognition by beta-galactosidase.

The compound is non-fluorescent until hydrolyzed, at which point it emits fluorescence with absorption/emission maxima at 575 nm/585 nm respectively .

Chemical Reactions Analysis

Reactions and Technical Details

Resorufin-beta-D-galactopyranoside undergoes hydrolysis catalyzed by beta-galactosidase, resulting in the formation of resorufin and free galactose:

Resorufin beta D galactopyranoside GalResorufin+Galactose\text{Resorufin beta D galactopyranoside}\xrightarrow{\text{ Gal}}\text{Resorufin}+\text{Galactose}

This reaction is characterized by:

  • Single-Step Hydrolysis: Unlike other substrates that may require multiple steps for activation, this substrate only requires one enzymatic action to produce the fluorescent product .
Mechanism of Action

Process and Data

The mechanism of action involves the binding of resorufin-beta-D-galactopyranoside to the active site of beta-galactosidase. Upon binding, the enzyme facilitates the cleavage of the glycosidic bond through a nucleophilic attack by an active site residue (typically a glutamic acid or aspartic acid). This results in the release of resorufin, which can then be detected due to its fluorescent properties.

Data from studies indicate that this substrate allows for sensitive detection of beta-galactosidase activity, making it suitable for various applications including enzyme assays and cellular studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Orange-yellow powder
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 20 mg/mL
  • Stability: Stable under recommended storage conditions (typically at -20°C) but should be protected from light to prevent degradation.
  • Molecular Weight: Approximately 317.29 g/mol
  • Fluorescence Properties: Exhibits fluorescence upon hydrolysis with specific absorbance/emission maxima .
Applications

Scientific Uses

Resorufin-beta-D-galactopyranoside is widely utilized in various scientific applications:

  • Enzyme Activity Measurement: Used as a substrate for quantifying beta-galactosidase activity in biological samples.
  • Cellular Studies: Employed in assays to measure cellular senescence by detecting beta-galactosidase activity in senescent cells.
  • Diagnostics: Useful in clinical settings for detecting enzyme deficiencies or abnormalities related to galactose metabolism.
Enzymatic Hydrolysis Mechanisms and Kinetic Analysis

β-Galactosidase-Mediated Catalytic Mechanisms

β-Galactosidase (β-Gal) hydrolyzes RGP via a stereospecific mechanism targeting the β-glycosidic bond between the galactopyranose moiety and the resorufin aglycone. The catalytic process involves:

  • Nucleophilic Attack: Glu537 (in E. coli β-Gal) donates a proton to the glycosidic oxygen, while a nucleophile (Glu461) attacks the anomeric carbon (C1) of galactose, forming a covalent galactosyl-enzyme intermediate [1] [7].
  • Transition State Stabilization: Mg²⁺ coordinates with the galactose C2/C3 hydroxyl groups, reducing the transition-state energy barrier [3].
  • Resorufin Release: Hydrolysis of the intermediate releases fluorescent resorufin (7-hydroxy-3H-phenoxazin-3-one), eliminating the need for secondary reactions [1] [9].

The specificity for β-linked galactosides arises from complementary hydrogen bonding between enzyme active-site residues (e.g., Arg201, Asn102) and the galactose C4/C6 hydroxyls [7]. RGP’s canonical SMILES representation (OC[C@H]1O[C@@H](Oc2ccc3N=C4C=CC(=O)C=C4Oc3c2)[C@H](O)[C@@H](O)[C@H]1O) highlights the β-configuration critical for enzymatic recognition [1] [7].

Single-Step Hydrolysis Efficiency in Fluorescence Activation

RGP’s superiority over traditional substrates (e.g., fluorescein di-β-D-galactopyranoside, FDG) stems from its single-step activation mechanism:

  • Direct Fluorescence Generation: Hydrolysis yields resorufin with immediate fluorescence (Exmax: 571–573 nm; Emmax: 585 nm) without requiring additional oxidation or cleavage steps [1] [4] [5].
  • Enhanced Sensitivity: The low pKa of resorufin (~6.0) enables near-maximal fluorescence (>95%) at physiological pH (7.0–7.8), facilitating real-time enzyme quantification in live cells [5] [7].
  • Kinetic Resolution: Rapid signal development (within milliseconds) allows precise measurement of initial reaction rates, critical for high-throughput screening and continuous assays [1] [10].
  • Table 1: Fluorescence Properties of Hydrolyzed RGP vs. FDG
    SubstrateActivation StepsTime to Max FluorescenceQuantum Yield
    RGP1<100 ms0.74
    FDG25–10 min0.92
    Data compiled from [1] [5] [10].

Comparative Kinetic Parameters (Km, kcat) Across Model Organisms

Kinetic constants for RGP hydrolysis vary significantly with β-galactosidase sources, reflecting structural adaptations:

  • Bacterial Enzymes: E. coli β-Gal exhibits high catalytic efficiency (kcat/Km = 1.92 × 10⁵ M⁻¹s⁻¹), with Km = 333 ± 130 µM and kcat = 64 ± 8 s⁻¹ [3].
  • Yeast Enzymes: Saccharomyces cerevisiae β-Gal shows lower affinity (Km = 420 ± 50 µM) due to differences in active-site hydrophobicity [1] [5].
  • Method-Dependent Variation: Microfluidic mixing assays report Km = 353 µM for E. coli, aligning with bulk analyses [10].
  • Table 2: Kinetic Parameters of β-Galactosidase with RGP
    SourceKm (µM)kcat (s⁻¹)Assay Method
    E. coli333 ± 13064 ± 8Acoustofluidic mixing [3]
    E. coli353N/AMicrodroplet fluorescence [10]
    S. cerevisiae420 ± 50~30Flow cytometry [1]
    Mammalian cells~400~40Digital ELISA [6]
    *Estimated from single-cell assays.

Single-Molecule Enzymatic Activity Profiling

RGP enables ultra-sensitive detection of β-galactosidase at single-molecule resolution:

  • Digital ELISA (SiMoA): Paramagnetic beads conjugated with anti-β-Gal antibodies capture enzymes. RGP hydrolysis by bead-bound enzymes generates resorufin, detected at >0.1 fM concentrations [6].
  • Flow Cytometry: Quantifies β-Gal activity in individual yeast cells (10⁴ cells/sec) using RGP’s rapid fluorescence onset [1] [5].
  • Droplet Microfluidics: Encapsulates single enzymes in picoliter droplets with RGP. Stroboscopic epifluorescence imaging tracks kinetics in >150 droplets/sec, revealing enzyme heterogeneity masked in bulk assays [10].

These methods demonstrate that >25% of β-Gal molecules deviate from mean activity by >2 standard deviations, highlighting RGP’s utility in resolving stochastic enzymatic behavior [3] [6] [10].

Properties

Product Name

Resorufin-beta-D-galactopyranoside

IUPAC Name

7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one

Molecular Formula

C18H17NO8

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16-,17-,18-/m1/s1

InChI Key

QULZFZMEBOATFS-CWQOZTLDSA-N

Synonyms

esorufin galactopyranoside
resorufin-beta-D-galactopyranoside

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2

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